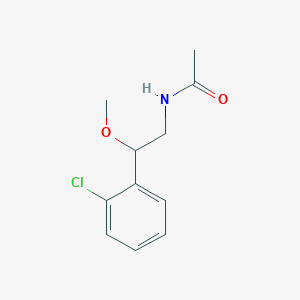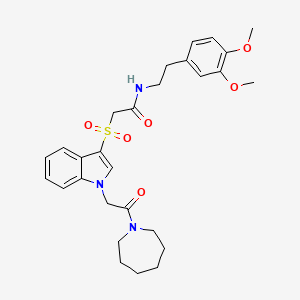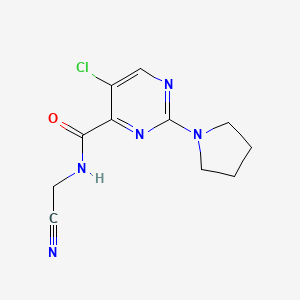
5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. The compound binds to these enzymes and proteins, thereby preventing their activity and slowing down the progression of the disease. The exact mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases. It has also been found to have anti-inflammatory and anti-tumor properties. The compound has been studied for its potential use in medical imaging techniques due to its ability to bind to certain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. One of the main areas of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry. The compound has also been studied for its potential use in medical imaging techniques, and further research is needed to fully understand its diagnostic capabilities.
Synthesemethoden
The synthesis of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-amino-4-cyanopyrimidine with pyrrolidine-1-carboxaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The overall yield of the synthesis process is around 60-70%.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. It has also been studied for its potential use as a diagnostic tool in various medical imaging techniques.
Eigenschaften
IUPAC Name |
5-chloro-N-(cyanomethyl)-2-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c12-8-7-15-11(17-5-1-2-6-17)16-9(8)10(18)14-4-3-13/h7H,1-2,4-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDDARGAOAERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)
![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)

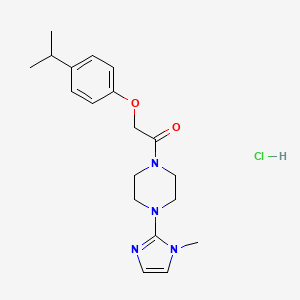


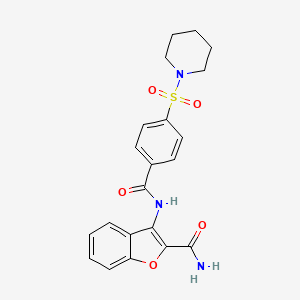
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)

